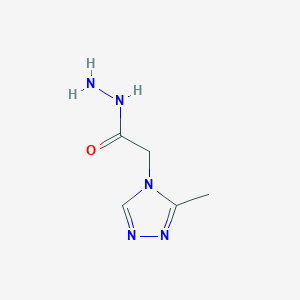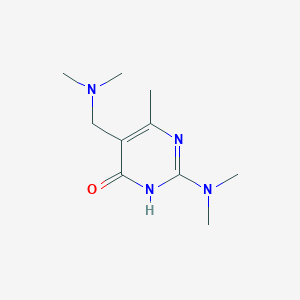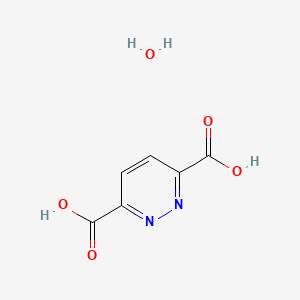![molecular formula C8H8N4 B13098905 3-Amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile](/img/structure/B13098905.png)
3-Amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile is a heterocyclic compound that features a fused ring system consisting of a pyrazine ring and a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile can be achieved through several methods. One common approach involves the condensation of 2-hydroxy-3-methyl-2-cyclopentene-1-one with ethylene diamine . Another method includes the condensation of a cyclopentenolone with alkylenediamines, or alternatively, an aliphatic α-diketone with 1,2-diamino cyclopentane . The resulting product is then dehydrogenated in the presence of palladium over activated charcoal or copper chromite .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts such as palladium over activated charcoal or copper chromite is common in industrial settings to facilitate the dehydrogenation step .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and nitrile groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-Amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of materials with specific properties, such as corrosion inhibitors
Mechanism of Action
The mechanism of action of 3-Amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: This compound shares a similar fused ring system but with a pyridine ring instead of a pyrazine ring.
6,7-Dihydro-5-methyl-5H-cyclopenta[b]pyrazine: This compound has a similar structure but with a methyl group at the 5-position.
Uniqueness
3-Amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile is unique due to the presence of both an amino group and a nitrile group, which confer distinct chemical reactivity and potential biological activity. Its fused ring system also provides structural rigidity and stability, making it a valuable scaffold in various applications.
Properties
Molecular Formula |
C8H8N4 |
|---|---|
Molecular Weight |
160.18 g/mol |
IUPAC Name |
3-amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C8H8N4/c9-4-7-8(10)12-6-3-1-2-5(6)11-7/h1-3H2,(H2,10,12) |
InChI Key |
NMNMQDWPUQKUAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=C(C(=N2)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-(2-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13098846.png)





![2-[3-(2,6-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13098876.png)



![7-Oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B13098897.png)

